(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid
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Overview
Description
®-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid typically involves the protection of the amino group with a benzyloxycarbonyl group. One common method is the reaction of the amino acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
®-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The benzyloxycarbonyl group can be selectively removed under mild conditions using reagents like hydrogen chloride in methanol or trifluoroacetic acid, yielding the free amino acid.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
®-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules. The benzyloxycarbonyl group serves as a protecting group for amino acids during peptide coupling reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis. It is also employed in the development of enzyme inhibitors and other biologically active molecules.
Medicine: Research into potential therapeutic applications includes the development of new drugs and drug delivery systems. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: In industrial settings, ®-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. When the protecting group is no longer needed, it can be selectively removed under mild conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar compounds to ®-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid include other amino acid derivatives with different protecting groups, such as:
N-tert-Butoxycarbonyl (Boc) amino acids: These compounds use the tert-butoxycarbonyl group as a protecting group, which can be removed under acidic conditions.
N-Fmoc amino acids: The fluorenylmethyloxycarbonyl (Fmoc) group is another common protecting group that can be removed under basic conditions.
The uniqueness of ®-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid lies in its specific protecting group and the conditions required for its removal, which can be advantageous in certain synthetic applications.
Properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)pent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZDWGCGXHLEW-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437256 |
Source
|
Record name | (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127474-54-8 |
Source
|
Record name | (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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